molecular formula C10H5ClF3N B157264 4-Chloro-2-(trifluoromethyl)quinoline CAS No. 1701-24-2

4-Chloro-2-(trifluoromethyl)quinoline

Cat. No. B157264
CAS RN: 1701-24-2
M. Wt: 231.6 g/mol
InChI Key: ONNDFDQMHCNEGF-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)quinoline is a chemical compound that is part of the quinoline family, characterized by the presence of a quinoline core structure with a chloro and a trifluoromethyl group attached at the 4 and 2 positions, respectively. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves base-mediated reactions with ortho-nitroaryl chlorides and nitroalkanes, followed by oxidative reactions to yield aryl ketones, which can then be converted into quinoline structures. For example, a related compound, 4-chloro-7-(trifluoromethyl)quinoline, was prepared from methylketone and then converted in three steps to the desired quinoline, which is an intermediate in the synthesis of the antihypertensive agent losulazine .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods help in determining the structural parameters, spectroscopic characterization, and electronic properties of the molecules. For instance, the structural parameters of related quinoline dyes were determined using DFT, and the results were compared with X-ray data of similar molecules .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including radical cyclization, which is a method for synthesizing 2-trifluoromethyl quinoline derivatives. This process involves the use of trifluoroacetimidoyl chlorides with alkynes under visible light-induced conditions, catalyzed by transition metals such as rhodium or copper . Additionally, quinoline compounds can participate in click chemistry approaches, such as 1,3-dipolar cycloaddition reactions, to yield new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of halogen atoms and sulfur groups in the molecule can lead to attractive interactions between ortho-situated heteroatoms, affecting the crystal and molecular structure . The crystal structures of various quinoline derivatives reveal different supramolecular arrangements due to a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can significantly influence the compound's solubility, stability, and reactivity.

Relevant Case Studies

Case studies involving 4-chloro-2-(trifluoromethyl)quinoline and its derivatives often focus on their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives was promoted by Sonogashira cross-coupling reactions, demonstrating the synthetic applicability of these compounds. However, these heterocycles did not produce significant results against bacteria and fungi at tested concentrations . Another study synthesized new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives via click chemistry and found that most compounds exhibited significant antifungal and antibacterial activity .

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Chloro-2-(trifluoromethyl)quinoline and its derivatives have been extensively studied for their synthetic applications and potential in creating a wide range of chemical compounds. For instance, a method to synthesize 4-amino-2-(trifluoromethyl)quinolines via the intramolecular Friedel–Crafts reaction highlights the compound's utility in generating a diverse array of quinoline derivatives. This process yields various 4-amino-2-(trifluoromethyl)quinolines efficiently, showcasing the versatility of this compound in chemical synthesis (Rahmani & Darehkordi, 2018).

Antimicrobial Applications

The antimicrobial potential of derivatives of 4-Chloro-2-(trifluoromethyl)quinoline has been explored, with specific compounds demonstrating significant activity against a range of bacteria and fungi. This highlights the compound's role in the development of new antimicrobial agents, an area of ongoing research due to increasing antibiotic resistance (Bonacorso et al., 2018).

Photovoltaic and Electronic Applications

Derivatives of 4-Chloro-2-(trifluoromethyl)quinoline have been evaluated for their photovoltaic properties, with studies demonstrating their potential in organic–inorganic photodiode fabrication. This application is crucial for advancing solar energy technologies and developing new materials for photovoltaic cells, highlighting the compound's importance beyond pharmaceuticals (Zeyada, El-Nahass, & El-Shabaan, 2016).

Bioimaging Applications

7-Aminoquinolines, synthesized through the introduction of a trifluoromethyl group to quinoline derivatives, have been used as bioimaging agents. These compounds demonstrate strong intramolecular charge-transfer fluorescence and have been applied in live-cell imaging to target the Golgi apparatus in various cell lines. This application signifies the compound's utility in biomedical research, offering new tools for cellular and molecular imaging (Chen et al., 2019).

Safety And Hazards

4-Chloro-2-(trifluoromethyl)quinoline is classified as an irritant . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNDFDQMHCNEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371544
Record name 4-Chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)quinoline

CAS RN

1701-24-2
Record name 4-Chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)quinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RP Rivera, S Hassan, P Ehlers, J Lecka… - …, 2018 - Wiley Online Library
Diarylated 2‐(trifluoromethyl)quinolines, containing two identical aryl groups, were prepared by Suzuki–Miyaura cross‐coupling reaction of 4,6‐dibromo‐2‐(trifluoromethyl)quinoline. In …
Y KOBAYASHI, I KUMADAKI… - Chemical and …, 1969 - jstage.jst.go.jp
First, 2-, 3-, and 4-(trifluoromethyl) quinoline 1-oxides (IV, V, and VI) were synthesized. Next, their reactions with acetic anhydride and phosphoryl chloride and the Reissert reaction …
Number of citations: 26 www.jstage.jst.go.jp
小林義郎, 熊懐稜丸, 田口茂 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
First, 2-, 3-, and 4-(trifluoromethyl) quinoline 1-oxides (IV, V, and VI) were synthesized. Next, their reactions with acetic anhydride and phosphoryl chloride and the Reissert reaction …
Number of citations: 2 jlc.jst.go.jp
A Dolšak, U Švajger, S Lešnik, J Konc, S Gobec… - European Journal of …, 2019 - Elsevier
Toll-like receptors (TLRs) are promising targets for treatment of viral infections, autoimmune diseases, and cancers. Here, two new series of selective small-molecule TLR7 agonists with …
Number of citations: 18 www.sciencedirect.com
D Kuhrt, SA Ejaz, S Afzal, SU Khan, J Lecka… - European Journal of …, 2017 - Elsevier
A new approach to arylated 2-trifluoromethylquinolines based on novel regioselective Suzuki-Miyaura coupling reactions has been developed. Moreover, site-selective, chemo-…
Number of citations: 6 www.sciencedirect.com
A Lilienkampf, J Mao, B Wan, Y Wang… - Journal of medicinal …, 2009 - ACS Publications
Tuberculosis (TB) remains as a global pandemic that is aggravated by a lack of health care, the spread of HIV, and the emergence of multidrug-resistant TB (MDR-TB) and extensively …
Number of citations: 361 pubs.acs.org
J CijiangáHe - RSC advances, 2022 - pubs.rsc.org
Herein, we demonstrate a Pd catalyzed C-4 borylation of structurally complex chloroquinolines with bis(pinacolato)diboron under relatively simple and efficient conditions. Moreover, the …
Number of citations: 4 pubs.rsc.org
I Khelifi, T Naret, D Renko, A Hamze, G Bernadat… - European journal of …, 2017 - Elsevier
The synthesis and evaluation of a new series of IsoCombretaQuinolines (IsoCoQuines) 2 with a 2-substituted-quinoline in place of the 3,4,5-trimethoxyphenyl ring present in isoCA-4 …
Number of citations: 65 www.sciencedirect.com
RP Rivera - 2018 - rosdok.uni-rostock.de
This thesis deals with the functionalization of pentahalogenated pyridines and dihalogenated quinolines through palladium catalyzed cross coupling reactions. This includes the …
Number of citations: 3 rosdok.uni-rostock.de
S Sharma, S Singh - Current Organic Chemistry, 2022 - ingentaconnect.com
Quinoline and its derivatives are part of several natural products. Many of them are active pharmacophores and show enormous biological activities. Owing to their usefulness in drug …
Number of citations: 6 www.ingentaconnect.com

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